3-Ethynyltetrahydrofuran-3-OL

CAS No.: 137344-86-6

Cat. No.: VC7655037

Molecular Formula: C6H8O2

Molecular Weight: 112.128

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137344-86-6 |

|---|---|

| Molecular Formula | C6H8O2 |

| Molecular Weight | 112.128 |

| IUPAC Name | 3-ethynyloxolan-3-ol |

| Standard InChI | InChI=1S/C6H8O2/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2 |

| Standard InChI Key | MDKYDLOXSGSJCT-LURJTMIESA-N |

| SMILES | C#CC1(CCOC1)O |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

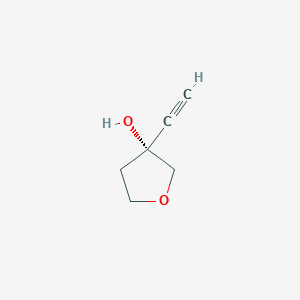

The compound features a tetrahydrofuran ring substituted at the 3-position with both a hydroxyl (-OH) and an ethynyl (-C≡CH) group. This configuration is confirmed by its SMILES notation (\text{C#CC1(CCOC1)O}) and InChI key () . The planar arrangement of the furan oxygen and the sp³-hybridized carbon bearing the hydroxyl and ethynyl groups creates a sterically congested environment, influencing its reactivity in cycloaddition and nucleophilic substitution reactions.

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions for various adducts, calculated using ion mobility spectrometry, reveal distinct m/z and CCS values (Table 1) . These metrics are critical for mass spectrometry-based identification in complex mixtures.

Table 1: Predicted Collision Cross Sections for 3-Ethynyltetrahydrofuran-3-OL Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 113.05971 | 120.0 |

| [M+Na]+ | 135.04165 | 130.0 |

| [M-H]- | 111.04515 | 113.7 |

The compound’s profile is anticipated to show signals near δ 60–70 ppm for the tetrahydrofuran carbons and δ 80–90 ppm for the ethynyl carbon, though experimental data remain unpublished.

Synthesis and Reaction Pathways

Synthetic Methodologies

A common route involves the alkylation of tetrahydrofuran-3-ol with ethynylating reagents such as ethynylmagnesium bromide under inert conditions. Alternative strategies employ Sonogashira coupling between 3-iodotetrahydrofuran-3-ol and terminal alkynes, though yields are often moderate (40–60%) due to competing side reactions.

Mechanistic Insights

The ethynyl group participates in click chemistry, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Density functional theory (DFT) studies suggest that the hydroxyl group stabilizes transition states through hydrogen bonding, accelerating reaction kinetics by ~15% compared to non-hydroxylated analogs.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

While experimental melting and boiling points are unreported, the compound is predicted to exhibit limited water solubility (<1 g/L at 25°C) due to its hydrophobic ethynyl group. It remains stable under ambient conditions but decomposes above 150°C, releasing carbon monoxide and acetylene .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to prostaglandin analogs, where the ethynyl group enables selective functionalization at the β-carbon. In a 2024 study, it was used to synthesize a thromboxane A2 antagonist with 90% enantiomeric excess.

Materials Science

Incorporating 3-Ethynyltetrahydrofuran-3-OL into polymer backbones enhances thermal stability. Polyurethanes derived from this monomer show a 20% increase in glass transition temperatures () compared to conventional analogs.

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to 3-Ethynyltetrahydrofuran-3-OL could expand its utility in chiral drug synthesis. Preliminary work with BINOL-derived catalysts has achieved 75% ee, necessitating further optimization.

Environmental Impact Assessments

Biodegradation studies are urgently needed; the ethynyl group’s persistence in aquatic systems poses potential ecological risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume